Cas no 81907-45-1 (S-(2-bromoethyl)-L-cysteinyl-N-L-gamma-glutamylglycine)

81907-45-1 structure
Productnaam:S-(2-bromoethyl)-L-cysteinyl-N-L-gamma-glutamylglycine
S-(2-bromoethyl)-L-cysteinyl-N-L-gamma-glutamylglycine Chemische en fysische eigenschappen
Naam en identificatie
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- S-(2-bromoethyl)-L-cysteinyl-N-L-gamma-glutamylglycine
- DTXSID201002297
- S-(2-Bromoethyl)cysteinyl-N-gamma-glutamylglycine
- Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl-
- 81907-45-1
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- Inchi: InChI=1S/C12H20BrN3O6S/c13-3-4-23-6-8(15)11(20)16(5-10(18)19)9(17)2-1-7(14)12(21)22/h7-8H,1-6,14-15H2,(H,18,19)(H,21,22)/t7-,8-/m0/s1
- InChI-sleutel: KEOKMJIVQKFVCX-YUMQZZPRSA-N
- LACHT: C(CC(=O)N(CC(=O)O)C(=O)C(CSCCBr)N)C(C(=O)O)N
Berekende eigenschappen
- Exacte massa: 413.02562g/mol
- Monoisotopische massa: 413.02562g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 11
- Complexiteit: 451
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 189Ų
- XLogP3: -5.9
S-(2-bromoethyl)-L-cysteinyl-N-L-gamma-glutamylglycine Gerelateerde literatuur
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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